(2-chloro-4-phenoxyphenyl)(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanone
Description
This compound features a pyrrolo[2,3-d]pyrimidine core, a bicyclic heteroaromatic system known for its role in kinase inhibition and medicinal chemistry applications. The structure includes two key substituents:
- A 2-chloro-4-phenoxyphenyl group attached via a methanone linkage at the 5-position of the pyrrolo[2,3-d]pyrimidine.
- A 4-chloro substituent at the 4-position of the pyrrolo[2,3-d]pyrimidine core.
Properties
IUPAC Name |
(2-chloro-4-phenoxyphenyl)-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2N3O2/c20-15-8-12(26-11-4-2-1-3-5-11)6-7-13(15)17(25)14-9-22-19-16(14)18(21)23-10-24-19/h1-10H,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAIMHSESUMMIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)C(=O)C3=CNC4=C3C(=NC=N4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-chloro-4-phenoxyphenyl)(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanone , identified by CAS number 2095393-19-2, is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
The compound features a complex structure that combines elements of both phenoxy and pyrrolopyrimidine moieties. Its structural formula can be represented as:
This structure is significant as it influences the compound's interaction with biological targets.
Research indicates that the biological activity of this compound may be linked to its ability to interact with various cellular pathways. Notably, it has been shown to inhibit certain kinases involved in cell proliferation and survival. For instance, the inhibition of AKT signaling pathways is a critical mechanism through which this compound may exert its effects on cancer cells. AKT is known for its role in promoting cell survival and growth by phosphorylating various substrates involved in metabolic regulation and apoptosis .
Biological Activity Data
The following table summarizes key biological activities and pharmacological properties associated with this compound:
Case Studies
-
In Vitro Studies on Cancer Cell Lines
In a study examining the effects of various pyrrolopyrimidine derivatives, this compound demonstrated significant cytotoxicity against A549 lung cancer cells. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent . -
Pharmacokinetics and Absorption
Pharmacokinetic studies have shown that this compound exhibits favorable absorption characteristics with high human intestinal absorption probability (0.9973) and moderate blood-brain barrier permeability (0.8921) . These properties are crucial for assessing its viability as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared to structurally related pyrrolo[2,3-d]pyrimidine derivatives, focusing on substituent variations and their implications:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The target compound’s 2-chloro-4-phenoxyphenyl group contributes to higher logP compared to derivatives with polar substituents (e.g., amino or methoxy groups).
- Metabolic Stability : Fluorinated derivatives (e.g., Parchem compounds in –11) resist oxidative metabolism, enhancing half-life .
Research Findings and Data Tables
Table 1: Substituent Effects on Key Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
